(S)-2-Vinyloxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Vinyloxirane can be synthesized through several methods. One common approach involves the asymmetric epoxidation of allylic alcohols using chiral catalysts. For instance, the Sharpless epoxidation method employs titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. This method yields this compound with high enantiomeric excess.
Industrial Production Methods: In industrial settings, this compound can be produced via the epoxidation of 1,2-dienes using peracids or other oxidizing agents. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Vinyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of 1,2-diols.
Substitution: Formation of substituted oxiranes or open-chain compounds.
Scientific Research Applications
(S)-2-Vinyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Vinyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where this compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
®-2-Vinyloxirane: The enantiomer of (S)-2-Vinyloxirane, with similar chemical properties but different stereochemistry.
Styrene Oxide: Another epoxide with a vinyl group, but with different reactivity due to the presence of an aromatic ring.
Propylene Oxide: A simpler epoxide without the vinyl group, used in various industrial applications.
Uniqueness: this compound is unique due to its chiral nature and the presence of a vinyl group, which imparts distinct reactivity compared to other epoxides. Its ability to undergo asymmetric synthesis and its applications in chiral drug development highlight its importance in both academic and industrial research.
Properties
IUPAC Name |
(2S)-2-ethenyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYFVGCMPJVJX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319016 | |
Record name | (2S)-2-Ethenyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62249-80-3 | |
Record name | (2S)-2-Ethenyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62249-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Ethenyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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